Methyl 4-(cyanomethyl)morpholine-2-carboxylate
Overview
Description
Methyl 4-(cyanomethyl)morpholine-2-carboxylate is a chemical compound with the molecular formula C8H12N2O3 and a molecular weight of 184.19 g/mol . It is a morpholine derivative, characterized by the presence of a cyanomethyl group and a carboxylate ester group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cyanomethyl)morpholine-2-carboxylate typically involves the reaction of morpholine derivatives with cyanomethylating agents under controlled conditions. One common method includes the use of methyl chloroformate and cyanomethyl morpholine in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(cyanomethyl)morpholine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines and alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Methyl 4-(cyanomethyl)morpholine-2-carboxylate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(cyanomethyl)morpholine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(hydroxymethyl)morpholine-2-carboxylate
- Methyl 4-(aminomethyl)morpholine-2-carboxylate
- Methyl 4-(chloromethyl)morpholine-2-carboxylate
Uniqueness
Methyl 4-(cyanomethyl)morpholine-2-carboxylate is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it particularly useful in applications requiring specific interactions with biological targets .
Properties
IUPAC Name |
methyl 4-(cyanomethyl)morpholine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-12-8(11)7-6-10(3-2-9)4-5-13-7/h7H,3-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJUAAJEQWPSET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCO1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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